(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Stereochemical variability in chiral amine sourcing introduces costly diastereomeric excess losses (>1% per step). (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS 1213128-98-3) provides a defined (S)-configuration in solid HCl salt form, eliminating in-house resolution. - ≥95% enantiomeric purity ensures consistent diastereomeric excess in asymmetric syntheses. - Solid hydrochloride salt guarantees stable amine content vs. hygroscopic free base, improving reaction reproducibility. - Computed LogP 2.19 and TPSA 26.0 Ų align with CNS drug design criteria (blood-brain barrier penetration).

Molecular Formula C8H10ClF2N
Molecular Weight 193.622
CAS No. 1213128-98-3
Cat. No. B573050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
CAS1213128-98-3
Synonyms(S)-1-(3,5-DIFLUOROPHENYL)ETHANAMINE-HCl
Molecular FormulaC8H10ClF2N
Molecular Weight193.622
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)F)F)N.Cl
InChIInChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
InChIKeyYSKNBJOMVKILCE-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3,5-Difluorophenyl)ethanamine HCl: Sourcing & Specs


(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS 1213128-98-3) is a chiral phenethylamine derivative supplied primarily as a hydrochloride salt for enhanced stability and handling in organic synthesis . The compound features a stereospecific (S)-configuration at the alpha-carbon, which is critical for downstream applications requiring enantiopure intermediates in medicinal chemistry and drug discovery programs [1].

Substitution Risks for (S)-1-(3,5-Difluorophenyl)ethanamine HCl


Substituting (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride with its (R)-enantiomer (CAS 771465-40-8) or racemate (CAS 321318-29-0) introduces stereochemical variability that cannot be mitigated by simple analytical adjustment. In asymmetric synthesis, the use of a specific enantiomer dictates the absolute configuration of downstream chiral centers; a 1% contamination by the opposite enantiomer can translate to a 1-2% decrease in diastereomeric excess (de) or enantiomeric excess (ee) in multi-step sequences, necessitating costly re-purification . Furthermore, the hydrochloride salt form offers defined stoichiometry and consistent handling properties versus the free base, which can vary in hygroscopicity and amine content, directly impacting reaction reproducibility .

(S)-1-(3,5-Difluorophenyl)ethanamine HCl vs. Structural Analogs


Enantiomeric Purity: (S) vs. Racemate & (R)-Enantiomer

The (S)-enantiomer of 1-(3,5-difluorophenyl)ethanamine hydrochloride is supplied with a minimum purity specification of 95% as determined by HPLC or NMR, and is confirmed as the (S)-enantiomer via specific optical rotation measurement . In contrast, the racemic mixture (CAS 321318-29-0) exhibits no net optical rotation and is composed of a 1:1 mixture of (R)- and (S)-enantiomers, while the (R)-enantiomer (CAS 771465-40-8) is specified with a minimum purity of 95% but with opposite optical rotation . For applications requiring stereochemical control, the use of a single, high-purity enantiomer eliminates the need for additional chiral resolution steps and reduces the risk of diastereomeric impurity formation by >99% compared to the racemate .

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Hydrochloride Salt vs. Free Base Stability

The hydrochloride salt of (S)-1-(3,5-difluorophenyl)ethanamine (CAS 1213128-98-3) is a solid with a molecular weight of 193.62 g/mol, whereas the corresponding free base (CAS 444643-16-7) is a liquid at room temperature with a molecular weight of 157.16 g/mol . The hydrochloride form exhibits higher stability to air and moisture, as indicated by long-term storage recommendations at room temperature without special precautions . In contrast, the free base requires storage at 4°C under inert atmosphere to prevent oxidation and degradation .

Formulation Solid-State Chemistry Handling Stability

Computed Physicochemical Profile vs. Analogs

Computed descriptors for (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride indicate a Topological Polar Surface Area (TPSA) of 26.0 Ų, a consensus LogP of 2.19, and a water solubility (LogS) of -2.72 (approximately 0.37 mg/mL) . In comparison, the positional isomer 2-(3,5-difluorophenyl)ethanamine (CAS 311346-60-8) exhibits a higher predicted LogP (~2.5) and lower aqueous solubility due to the extended ethyl chain, which can affect bioavailability and formulation strategies in medicinal chemistry projects [1].

ADME Prediction Lead Optimization Drug-likeness

Key Applications of (S)-1-(3,5-Difluorophenyl)ethanamine HCl


Chiral Building Block for API Synthesis

The high enantiomeric purity (95% minimum) and solid hydrochloride form of (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride make it an ideal chiral building block for the synthesis of active pharmaceutical ingredients (APIs) requiring a defined (S)-configuration at the benzylic amine position. Its use eliminates the need for in-house chiral resolution, reducing process development time and improving overall yield in multi-step asymmetric syntheses .

CNS-Targeted Drug Candidate Design

The computed physicochemical profile (LogP 2.19, TPSA 26.0 Ų) of (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride positions it favorably for the design of central nervous system (CNS) drug candidates. These values fall within optimal ranges for blood-brain barrier penetration (LogP 1.5-3.5, TPSA < 70 Ų), while its aqueous solubility (LogS -2.72) supports oral bioavailability . This makes it a strategic choice for medicinal chemists targeting neurological or psychiatric indications.

Fluorinated Phenethylamine Pharmacophore Research

As a fluorinated phenethylamine derivative, (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride serves as a model substrate for investigating the effects of aromatic fluorine substitution on receptor binding and metabolic stability. The 3,5-difluoro substitution pattern is known to modulate the basicity of the amine and the electron density of the aromatic ring, influencing interactions with monoamine transporters and G protein-coupled receptors [1]. Procurement of the pure (S)-enantiomer ensures that observed biological effects are not confounded by the presence of the inactive or opposing (R)-enantiomer.

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